5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde
CAS No.: 1835283-96-9
Cat. No.: VC3112822
Molecular Formula: C15H10ClF3O3
Molecular Weight: 330.68 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1835283-96-9 |
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Molecular Formula | C15H10ClF3O3 |
Molecular Weight | 330.68 g/mol |
IUPAC Name | 5-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]benzaldehyde |
Standard InChI | InChI=1S/C15H10ClF3O3/c16-12-3-6-14(11(7-12)8-20)21-9-10-1-4-13(5-2-10)22-15(17,18)19/h1-8H,9H2 |
Standard InChI Key | HPMPZSLSOKYBMU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F |
Chemical Identity and Structure
5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde is a complex organic molecule characterized by multiple functional groups that contribute to its chemical versatility. The compound is formally identified by the following parameters:
Parameter | Value |
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CAS Number | 1835283-96-9 |
Molecular Formula | C15H10ClF3O3 |
Molecular Weight | 330.68 g/mol |
IUPAC Name | 5-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]benzaldehyde |
Standard InChI | InChI=1S/C15H10ClF3O3/c16-12-3-6-14(11(7-12)8-20)21-9-10-1-4-13(5-2-10)22-15(17,18)19/h1-8H,9H2 |
Standard InChIKey | HPMPZSLSOKYBMU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F |
PubChem Compound ID | 118541045 |
The structural composition includes a chlorinated benzaldehyde moiety (5-chloro-2-hydroxybenzaldehyde derivative) connected via an ether linkage to a 4-(trifluoromethoxy)benzyl group. This arrangement creates a molecule with three distinct functional elements:
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A benzaldehyde core with an aldehyde group (-CHO)
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A chlorine substituent at the 5-position of the benzaldehyde ring
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A 4-(trifluoromethoxy)benzyloxy group attached at the 2-position
Property | Description |
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Physical State | Solid at room temperature |
Appearance | Not fully characterized in available literature |
Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, and DMSO; limited water solubility expected due to hydrophobic nature |
Stability | Enhanced stability compared to non-fluorinated analogues due to the trifluoromethoxy group |
Lipophilicity | Increased lipophilicity due to the presence of the trifluoromethoxy group, beneficial for membrane permeability |
Reactivity | Reactive aldehyde group capable of participating in various chemical transformations |
The trifluoromethoxy group significantly affects the compound's properties, typically enhancing lipophilicity and metabolic stability compared to non-fluorinated analogues.
Applications in Organic Synthesis
5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutically relevant compounds. Its utility stems from several key features:
Building Block in Pharmaceutical Synthesis
The compound's structure makes it suitable as a building block for constructing more complex molecules with potential biological activity. The reactive aldehyde group provides a handle for various transformations, including:
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Condensation reactions (e.g., with amines to form imines)
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Reductive amination to introduce nitrogen-containing functionalities
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Wittig reactions to form alkenes
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Aldol condensations to create carbon-carbon bonds
Fluorine Chemistry Applications
The trifluoromethoxy group is particularly valuable in medicinal chemistry and materials science for several reasons:
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Increased metabolic stability against oxidative enzymes
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Enhanced lipophilicity and bioavailability
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Improved membrane permeability
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Modulation of electronic properties in the molecule
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Potential to enhance binding interactions with protein targets through fluorine-specific interactions
Analytical Characterization
Analytical methods for the characterization of 5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde typically include:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for aromatic protons, the aldehyde proton, and the benzyl methylene group
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¹³C NMR would display signals for the carbonyl carbon, aromatic carbons, and the trifluoromethoxy carbon
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¹⁹F NMR would confirm the presence and environment of the trifluoromethoxy group
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Infrared (IR) Spectroscopy:
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Would show characteristic absorptions for the aldehyde C=O stretch, aromatic C=C stretches, and C-F stretches
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Mass Spectrometry:
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are suitable methods for purity determination and identification of this compound, utilizing appropriate non-polar stationary phases and solvent systems.
Comparison with Related Compounds
5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde belongs to a class of benzyloxy-substituted benzaldehydes with various applications in synthetic chemistry:
Functional Comparison
Compound | Advantages | Disadvantages |
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5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde | Enhanced lipophilicity, metabolic stability, and versatile reactivity | Synthetic complexity, potential safety concerns |
4-(Benzyloxy)-2-methylbenzaldehyde | Simpler synthesis, well-documented reactivity | Lower metabolic stability, less electronically diverse |
N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide | Different functional groups providing alternative reactivity | Different application profile, less suitable for certain transformations |
Current Research and Future Directions
Current research involving compounds structurally related to 5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde focuses on several promising areas:
Pharmaceutical Applications
Ongoing research suggests potential applications in:
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Development of novel enzyme inhibitors, particularly those targeting kinases and proteases
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Design of small-molecule modulators of protein-protein interactions
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Creation of fluorine-enriched pharmaceutical candidates with improved pharmacokinetic properties
Material Science Applications
The unique structural features of fluorinated benzyloxy compounds suggest potential applications in:
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Development of liquid crystal components
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Creation of specialty polymers with unique properties
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Design of fluorinated materials with specific electronic or optical characteristics
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